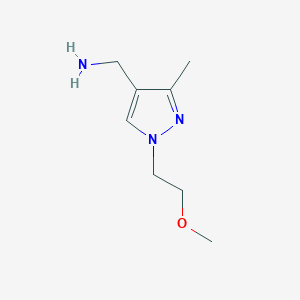
(1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methoxyethyl group and a methyl group attached to the pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents like 2-methoxyethyl chloride.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production often involves optimizing these reactions for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Solvent selection, temperature control, and catalyst use are crucial factors in scaling up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating derivatives for further chemical studies.
Biology: In biological research, (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors or as a ligand in binding studies.
Medicine: The compound’s derivatives are explored for their pharmacological properties. They may serve as leads in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility allows for its incorporation into various chemical processes.
Mechanism of Action
The mechanism of action of (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups can influence the binding affinity and specificity of the compound. The pyrazole ring often participates in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
(2-Methoxyethyl)methylamine: Similar in structure but lacks the pyrazole ring, making it less versatile in certain reactions.
2-Methoxyethyl acetate: Contains the methoxyethyl group but differs significantly in its chemical behavior due to the acetate group.
Poly(2-methoxyethyl methacrylate): A polymer with the methoxyethyl group, used in different applications compared to the pyrazole compound.
Uniqueness: (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine stands out due to its unique combination of the pyrazole ring and the methoxyethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
This detailed overview highlights the significance of this compound in various fields, showcasing its potential and versatility
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[1-(2-methoxyethyl)-3-methylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C8H15N3O/c1-7-8(5-9)6-11(10-7)3-4-12-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
GSBIVMVIKHWVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















